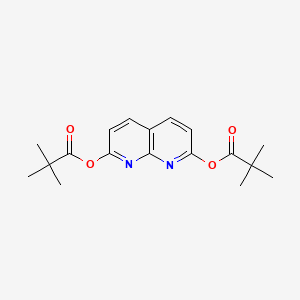
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate): is a synthetic organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) consists of a naphthyridine core with two 2,2-dimethylpropanoate groups attached at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and esterification reactions. The reaction conditions typically involve the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation .
Industrial Production Methods: Industrial production of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine core allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound with a similar core structure but without the ester groups.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with various functional groups at the 2 and 7 positions.
Fluoroquinolones: A class of antibacterial agents with a similar naphthyridine core structure.
Uniqueness: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) is unique due to its specific ester functional groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and bioavailability, making it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
1242338-83-5 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[7-(2,2-dimethylpropanoyloxy)-1,8-naphthyridin-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)15(21)23-12-9-7-11-8-10-13(20-14(11)19-12)24-16(22)18(4,5)6/h7-10H,1-6H3 |
InChI Key |
GMCMEFHKBBLRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=NC2=C(C=C1)C=CC(=N2)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















